molecular formula C12H9Cl2NO2 B5856371 N-(2,4-dichlorophenyl)-5-methyl-2-furamide

N-(2,4-dichlorophenyl)-5-methyl-2-furamide

Cat. No.: B5856371
M. Wt: 270.11 g/mol
InChI Key: PBWWTQAOEZTUHL-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-5-methyl-2-furamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a furan ring through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-5-methyl-2-furamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloroaniline and 5-methyl-2-furoic acid.

    Amidation Reaction: The 2,4-dichloroaniline is reacted with 5-methyl-2-furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorophenyl)-5-methyl-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-5-methyl-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-methyl-2-furamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

    N-(2,4-Dichlorophenyl)-2-furamide: Lacks the methyl group on the furan ring.

    N-(2,4-Dichlorophenyl)-5-methyl-3-furamide: Has a different substitution pattern on the furan ring.

Uniqueness: N-(2,4-dichlorophenyl)-5-methyl-2-furamide is unique due to the specific positioning of the methyl group on the furan ring, which can influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-7-2-5-11(17-7)12(16)15-10-4-3-8(13)6-9(10)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWWTQAOEZTUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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